molecular formula C6H4F2O2 B132589 4,5-Difluorobenzene-1,2-diol CAS No. 147300-08-1

4,5-Difluorobenzene-1,2-diol

Cat. No. B132589
M. Wt: 146.09 g/mol
InChI Key: WSCBUHJBHHOPRI-UHFFFAOYSA-N
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Description

The compound "4,5-Difluorobenzene-1,2-diol" is a fluorinated derivative of benzene-1,2-diol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 4 and 5. This structure is related to the compounds discussed in the provided papers, which involve difluorinated benzene derivatives and their reactions. Although the exact compound is not directly studied in the papers, the research on similar difluorinated aromatic compounds can provide insights into the potential reactivity and properties of "4,5-Difluorobenzene-1,2-diol".

Synthesis Analysis

The synthesis of difluorinated benzene derivatives can involve nucleophilic aromatic substitution reactions, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, where lithium dimesitylphosphide reacts with hexafluorobenzene . Similarly, the synthesis of 1,4-difluoro-2,5-dimethoxybenzene derivatives involves the generation of organodilithio intermediates followed by quenching with chlorophosphines . These methods suggest that the synthesis of "4,5-Difluorobenzene-1,2-diol" could potentially be achieved through related nucleophilic aromatic substitution reactions, possibly starting from a suitably substituted hexafluorobenzene or a difluorinated dimethoxybenzene precursor.

Molecular Structure Analysis

The molecular structure of difluorinated benzene derivatives is characterized by the presence of fluorine atoms, which can significantly influence the electronic properties of the molecule. For instance, the molecular structures of various difluorinated benzene compounds, including those with phosphorus substituents, have been confirmed by spectroscopic methods and X-ray crystallography . These studies reveal that the presence of fluorine can lead to unusual bond angles and influence the overall geometry of the molecule. Therefore, "4,5-Difluorobenzene-1,2-diol" would likely exhibit unique structural features due to the electron-withdrawing effect of the fluorine atoms.

Chemical Reactions Analysis

Difluorinated benzene derivatives participate in a variety of chemical reactions. For example, 1,4-difluoro-2,5-dimethoxybenzene is used as a precursor for iterative double benzyne-furan Diels-Alder reactions, leading to the synthesis of highly substituted anthracenols . The presence of fluorine atoms in the benzene ring can influence the reactivity of the compound in such cycloaddition reactions. In the context of "4,5-Difluorobenzene-1,2-diol", the fluorine atoms could similarly affect its reactivity in Diels-Alder reactions or other types of cycloadditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluorinated benzene derivatives are closely related to their molecular structure. The steric and electronic effects of the fluorine atoms and other substituents can impact properties such as redox behavior, as observed in electrochemical measurements . The fluorine atoms can also influence the acidity of adjacent hydroxyl groups, potentially affecting the compound's solubility, boiling point, and stability. While the exact properties of "4,5-Difluorobenzene-1,2-diol" are not detailed in the provided papers, analogous compounds suggest that it would exhibit unique physical and chemical properties due to the influence of the fluorine substituents.

Scientific Research Applications

  • Chemical Synthesis

    • Application : 4,5-Difluorobenzene-1,2-diol is a chemical compound used in various chemical reactions .
    • Method of Application : The specific method of application would depend on the type of reaction it’s being used in. Typically, it would be mixed with other reactants under controlled conditions to produce the desired product .
    • Results : The outcomes of these reactions would vary based on the specific reaction and the other reactants used .
  • Electrochemical Analysis

    • Application : 1,2-Difluorobenzene, a similar compound to 4,5-Difluorobenzene-1,2-diol, has been used as a solvent for the electrochemical analysis of transition metal complexes .
    • Method of Application : In this context, the compound would likely be used as a medium in which electrochemical reactions can take place. The specific procedures would depend on the nature of the analysis .
    • Results : The results would provide insights into the properties of the transition metal complexes being studied .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261, P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4,5-difluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2/c7-3-1-5(9)6(10)2-4(3)8/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCBUHJBHHOPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163663
Record name Benzene-1,2-diol, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluorobenzene-1,2-diol

CAS RN

147300-08-1
Record name 4,5-Difluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147300-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2-diol, 4,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147300081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2-diol, 4,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Wang, J Qin, Z Xiao, X Meng, C Zuo, B Yang, H Tan… - Sci Bull, 2020 - core.ac.uk
Nowadays, wide-bandgap (WBG) copolymers attract great attention in the field of organic photovoltaics [1]. They are ideal electron-donating partners for low-bandgap small molecule …
Number of citations: 76 core.ac.uk
J Xu, A Sun, Z Xiao, E Wang, B Zhang… - Journal of Materials …, 2021 - pubs.rsc.org
Two wide-bandgap copolymer donors, W4 and W5, based on mono-fluorine- and mono-alkoxyl-substituted benzene units were developed. W4 and W5 were synthesized from cheap …
Number of citations: 4 pubs.rsc.org
T Fan, HC Shen, ZY Han… - Chinese Journal of …, 2019 - Wiley Online Library
of main observation and conclusion A palladium‐catalyzed asymmetric dihydroxylation of 1,3‐dienes with catechols is developed using chiral pyridinebis(oxazoline) ligands. Various …
Number of citations: 11 onlinelibrary.wiley.com

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